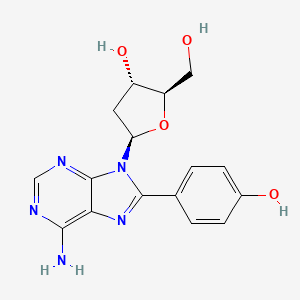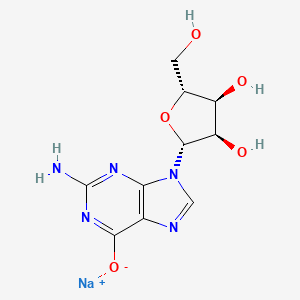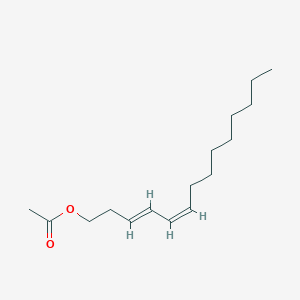
3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide typically involves the reaction of enamine with methanesulfonyl chloride in the presence of triethylamine. This generates 3-amino-2-propylthietane 1,1-dioxide, which can then be methylated using methyl iodide and subjected to Hofmann elimination to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium phenolate or thiophenolate can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thietane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In antidepressant applications, it may modulate neurotransmitter levels by interacting with specific receptors or enzymes involved in neurotransmitter metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Substituted Thietane-1,1-Dioxides: These compounds share the thietane core structure and exhibit similar chemical reactivity and applications.
2-Aminothiazoles: These compounds have a similar sulfur-containing heterocyclic structure and are used in medicinal chemistry for their pharmacological properties.
Uniqueness
3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide is unique due to the presence of the 3-methylpyridin-2-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C9H12N2O2S |
|---|---|
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
N-(1,1-dioxothietan-3-yl)-3-methylpyridin-2-amine |
InChI |
InChI=1S/C9H12N2O2S/c1-7-3-2-4-10-9(7)11-8-5-14(12,13)6-8/h2-4,8H,5-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
IOROTWFMFMQMAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)NC2CS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


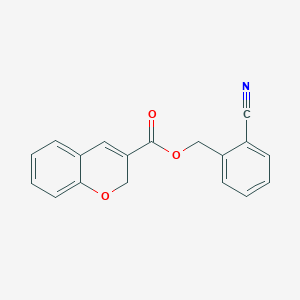
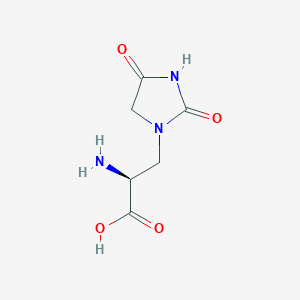
![1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12935470.png)
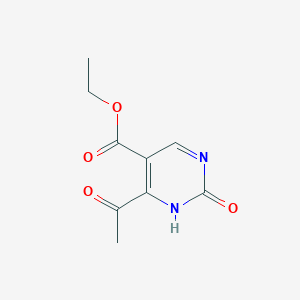
![1,6,6-Trimethyl-6,7,8,9-tetrahydro-11H-benzo[h]furo[3,2-c]chromen-11-one](/img/structure/B12935473.png)
![Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12935478.png)
![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)
